
2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline is a complex organic compound that belongs to the quinoline family, characterized by its unique chloro and chloromethyl substituents. This compound, due to its structural specificity, has garnered interest in various fields of chemistry and material science, particularly in the synthesis of pharmaceuticals and organic materials.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline, typically involves multi-step chemical reactions. Techniques such as the Bischler-Napieralski reaction, followed by acylation and reduction, are common for constructing the quinoline core. The introduction of chloro and chloromethyl groups often involves selective halogenation and alkylation steps. The overall yields and specific conditions vary depending on the starting materials and the desired substitutions (Lin Xi, 2011).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives is crucial for understanding their chemical behavior. X-ray diffraction and spectroscopic methods, including IR, UV, and NMR spectroscopy, are typically employed to determine the crystal and molecular structures. These techniques help elucidate the tautomeric forms, hydrogen bonding, and other intermolecular interactions critical for the compound's stability and reactivity (V. Davydov et al., 1993).
Chemical Reactions and Properties
2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline participates in various chemical reactions, leveraging its reactive chloro and chloromethyl groups. These functionalities allow for further functionalization and cross-coupling reactions, essential for synthesizing complex organic molecules. The compound's reactivity is significantly influenced by its electronic structure, which is analyzed through computational chemistry methods and experimental observations (J. Mague et al., 2017).
Physical Properties Analysis
The physical properties of 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. These properties are crucial for its handling, storage, and application in various chemical processes. The presence of chloro and chloromethyl groups affects the compound's polarity and, consequently, its solubility in organic solvents (Yang‐Hui Luo & Baiwang Sun, 2014).
Chemical Properties Analysis
The chemical properties of 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are dictated by the quinoline core and the substituents' electronic effects. Studies have shown how substitutions at different positions on the quinoline ring influence its reactivity and interactions with various reagents, offering insights into designing targeted chemical syntheses and reactions (P. Outt et al., 1998).
科学的研究の応用
Organic Synthesis and Catalysis
- Synthesis of Quinazolinonyl Imidazolidinones : Research by Reddy et al. (2003) explores the conversion of 2-chloromethyl-3-methylquinazolin-4(3H)-one into imidazolidinones, highlighting the utility of chloroquinoline derivatives in synthesizing compounds with potential biological activities (Reddy, Reddy, & Vasantha, 2003).
- Catalytic Asymmetric Reactions : Yoon et al. (2006) discuss the synthesis of chiral Pt(II)/Pd(II) pincer complexes derived from dimethylquinoline ligands, utilized in catalytic asymmetric aldol and silylcyanation reactions, demonstrating the importance of quinoline derivatives in the development of catalysts (Yoon et al., 2006).
Pharmaceutical Research
- Anticancer Agents : A study by Sirisoma et al. (2009) on the structural modification of quinazoline derivatives led to the identification of potent apoptosis inducers with significant anticancer activity and high blood-brain barrier penetration (Sirisoma et al., 2009).
- Antimycobacterial and Antialgal Activity : Research on quinazoline-thiones, including chloro substituted compounds, reveals their potential as antimycobacterial and photosynthesis-inhibiting agents, with specific compounds showing higher activity than standard treatments (Kubicová et al., 2003).
特性
IUPAC Name |
2-chloro-3-(chloromethyl)-6,7-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-7-3-9-5-10(6-13)12(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOWAKNYKHISD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588974 |
Source


|
| Record name | 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | |
CAS RN |
182052-67-1 |
Source


|
| Record name | 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 182052-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

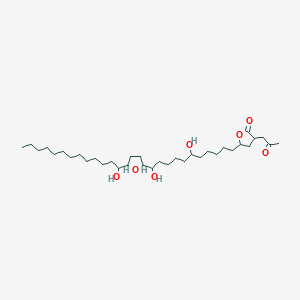

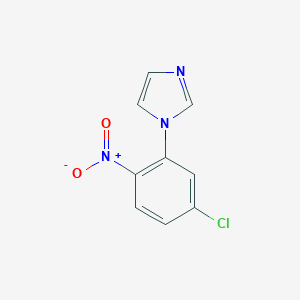
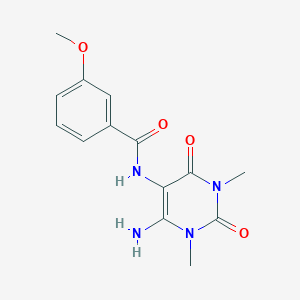


![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)
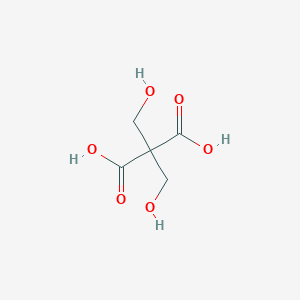

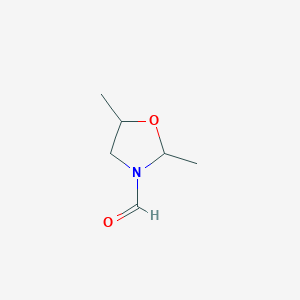
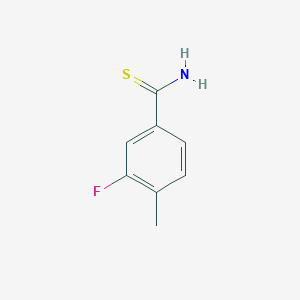
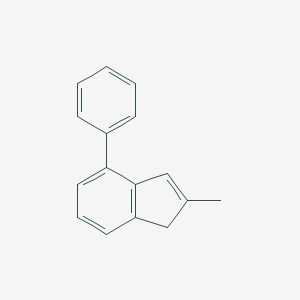

![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)